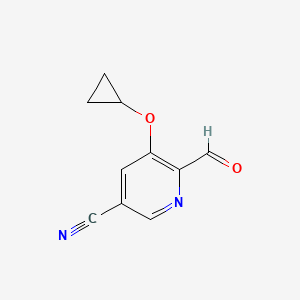![molecular formula C37H44N4O6S2 B14809536 N,N'-bis{4-[(2-phenylethyl)sulfamoyl]phenyl}nonanediamide](/img/structure/B14809536.png)
N,N'-bis{4-[(2-phenylethyl)sulfamoyl]phenyl}nonanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)nonanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features a nonanediamide backbone with two sulfonylphenyl groups, each attached to a phenylethylamino moiety. It is primarily used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)nonanediamide typically involves multi-step organic reactions. One common method includes the reaction of nonanediamide with 4-{[(2-phenylethyl)amino]sulfonyl}phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process generally includes the use of automated reactors, precise temperature control, and continuous monitoring to maintain the quality and consistency of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)nonanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)nonanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)nonanediamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The phenylethylamino moieties may also play a role in binding to specific sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)octanediamide
- N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)decanediamide
Uniqueness
N,N’-bis(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)nonanediamide stands out due to its specific nonanediamide backbone, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C37H44N4O6S2 |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
N,N'-bis[4-(2-phenylethylsulfamoyl)phenyl]nonanediamide |
InChI |
InChI=1S/C37H44N4O6S2/c42-36(40-32-18-22-34(23-19-32)48(44,45)38-28-26-30-12-6-4-7-13-30)16-10-2-1-3-11-17-37(43)41-33-20-24-35(25-21-33)49(46,47)39-29-27-31-14-8-5-9-15-31/h4-9,12-15,18-25,38-39H,1-3,10-11,16-17,26-29H2,(H,40,42)(H,41,43) |
InChI Key |
XSRADCYLYYFZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide](/img/structure/B14809458.png)
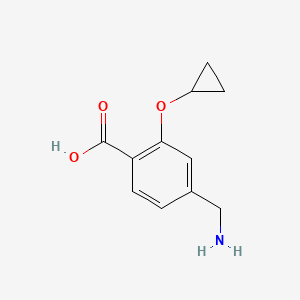

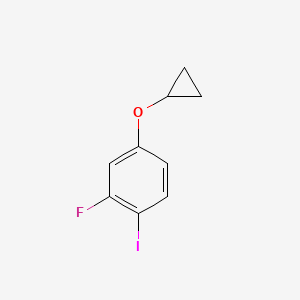
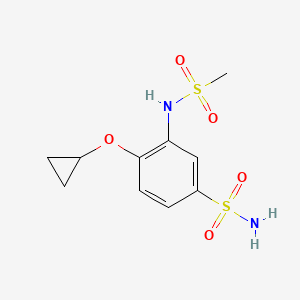
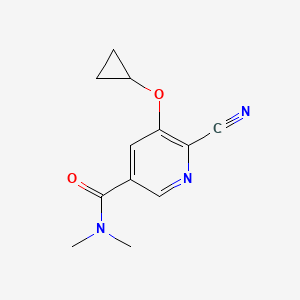
![2-[(E)-(3,4-dimethylphenyl)diazenyl]-4-ethylphenol](/img/structure/B14809509.png)
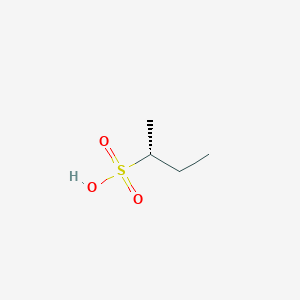
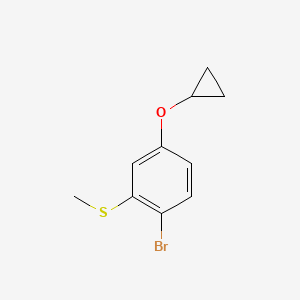


![Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B14809529.png)
